tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1237526-40-7
VCID: VC2720954
InChI: InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO
Molecular Formula: C11H18FNO3
Molecular Weight: 231.26 g/mol

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 1237526-40-7

Cat. No.: VC2720954

Molecular Formula: C11H18FNO3

Molecular Weight: 231.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate - 1237526-40-7

Specification

CAS No. 1237526-40-7
Molecular Formula C11H18FNO3
Molecular Weight 231.26 g/mol
IUPAC Name tert-butyl 5-fluoro-4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3
Standard InChI Key WXALFFNXYAHRTQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO

Introduction

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydropyridine class. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a dihydropyridine ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of pharmaceuticals.

Synthesis and Preparation Methods

The synthesis of tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. These include the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production:

  • Industrial production may involve large-scale batch or continuous flow processes.

  • Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient synthesis.

Chemical Reactions and Transformations

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: The compound can be reduced to modify the dihydropyridine ring or other functional groups.

  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Table: Common Reactions

Reaction TypeDescriptionCommon Reagents
OxidationHydroxymethyl to aldehyde/carboxylic acidPotassium permanganate
ReductionModification of functional groupsLithium aluminum hydride
SubstitutionFluorine substitution with nucleophilesAmines, thiols

Biological Activity and Applications

Dihydropyridine derivatives, including tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, are known for their potential biological activities. These compounds often interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the hydroxymethyl group can enhance binding affinity and selectivity towards these targets.

Antiviral Activity:

  • Research indicates that similar pyridine derivatives exhibit significant antiviral properties, particularly against HIV-1 integrase.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituents, which influence their pharmacological properties.

Table: Comparison of Similar Compounds

CompoundSubstituentsPharmacological Properties
NifedipineMethyl ester, ortho-nitrophenylCalcium channel blocker
AmlodipineBenzyl ester, ortho-nitrophenylCalcium channel blocker
FelodipineEthyl ester, ortho-nitrophenylCalcium channel blocker
tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylatetert-Butyl, fluorine, hydroxymethylPotential antiviral and pharmacological applications

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